molecular formula C6H12ClNO2 B2423826 [1-(Aminomethyl)cyclopropyl]acetic acid hydrochloride CAS No. 1909314-12-0

[1-(Aminomethyl)cyclopropyl]acetic acid hydrochloride

Cat. No.: B2423826
CAS No.: 1909314-12-0
M. Wt: 165.62
InChI Key: REAADBVGZORNFO-UHFFFAOYSA-N
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Description

[1-(Aminomethyl)cyclopropyl]acetic acid hydrochloride is a chemical compound with the molecular formula C6H11NO2·HCl. It is a hydrochloride salt form of 2-[1-(aminomethyl)cyclopropyl]acetic acid. This compound is known for its unique cyclopropyl group, which imparts distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(Aminomethyl)cyclopropyl]acetic acid hydrochloride typically involves the following steps:

    Formation of the Cyclopropyl Group: The cyclopropyl group can be introduced through a cyclopropanation reaction. This involves the reaction of an alkene with a carbene precursor, such as diazomethane, in the presence of a catalyst.

    Aminomethylation: The cyclopropyl compound is then subjected to aminomethylation, where a primary amine (e.g., methylamine) is introduced to form the aminomethyl group.

    Acetic Acid Introduction: The aminomethylcyclopropyl compound is then reacted with a suitable acetic acid derivative to form the desired acetic acid moiety.

    Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt form by reacting with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve high yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

[1-(Aminomethyl)cyclopropyl]acetic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the compound into reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the aminomethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a suitable solvent.

Major Products Formed

    Oxidation: Corresponding carboxylic acids or ketones.

    Reduction: Reduced amines or alcohols.

    Substitution: Substituted cyclopropyl derivatives.

Scientific Research Applications

[1-(Aminomethyl)cyclopropyl]acetic acid hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [1-(Aminomethyl)cyclopropyl]acetic acid hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The cyclopropyl group imparts rigidity to the molecule, influencing its binding affinity and specificity. The aminomethyl group can participate in hydrogen bonding and electrostatic interactions, further enhancing its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-[1-(Aminomethyl)cyclohexyl]acetic acid hydrochloride
  • 2-[1-(Aminomethyl)cyclopentyl]acetic acid hydrochloride

Uniqueness

[1-(Aminomethyl)cyclopropyl]acetic acid hydrochloride is unique due to its cyclopropyl group, which imparts distinct steric and electronic properties. This makes it a valuable compound for studying structure-activity relationships and developing novel therapeutic agents.

Properties

IUPAC Name

2-[1-(aminomethyl)cyclopropyl]acetic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2.ClH/c7-4-6(1-2-6)3-5(8)9;/h1-4,7H2,(H,8,9);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REAADBVGZORNFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CC(=O)O)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1909314-12-0
Record name 2-[1-(aminomethyl)cyclopropyl]acetic acid hydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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